N-(2-ethylphenyl)propanamide
Description
N-(2-Ethylphenyl)propanamide is a propanamide derivative characterized by a 2-ethylphenyl group attached to the amide nitrogen. These derivatives often incorporate additional functional groups, such as sulfonyl, triazole, or piperidine moieties, to enhance biological activity or modulate physicochemical properties. For instance, derivatives like N-(2-ethylphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide (9g) (Fig. 1) have been synthesized and evaluated for enzyme inhibition and protein-binding capabilities .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-(2-ethylphenyl)propanamide |
InChI |
InChI=1S/C11H15NO/c1-3-9-7-5-6-8-10(9)12-11(13)4-2/h5-8H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
RSQPZJUMXVEWBR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)CC |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs of N-(2-ethylphenyl)propanamide, highlighting variations in substituents and their impact on molecular weight, melting point, and synthesis efficiency:
Key Observations :
- Substituent Complexity : The addition of sulfonyl-triazole-piperidine groups (e.g., 9g–9i) increases molecular weight (>600 g/mol) compared to simpler analogs like the naproxen derivative (425.53 g/mol) .
- Melting Points : Bulkier substituents correlate with higher melting points (e.g., 9g: 175.6°C vs. 9i: 162.0°C), likely due to enhanced intermolecular interactions .
- Synthesis Efficiency : Yields for 9g–9i exceed 85%, indicating robust synthetic routes despite structural complexity .
Case Study: Naproxen Hybrids
The naproxen-derived N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide () demonstrates how hybrid structures merge anti-inflammatory (naproxen) and neuroactive (tryptamine) components. This compound’s amide bond facilitates dual functionality, though its higher molecular weight (425.53 g/mol) may limit bioavailability compared to simpler analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
